N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide

Description

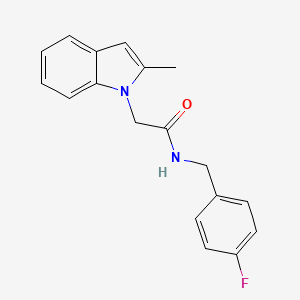

N-(4-Fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide is an indole-derived acetamide featuring a 4-fluorobenzyl group attached to the nitrogen of the acetamide moiety and a 2-methyl substitution on the indole ring. The 4-fluorobenzyl group is a common pharmacophore in drug design due to its metabolic stability and ability to modulate lipophilicity and target binding .

Properties

Molecular Formula |

C18H17FN2O |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(2-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C18H17FN2O/c1-13-10-15-4-2-3-5-17(15)21(13)12-18(22)20-11-14-6-8-16(19)9-7-14/h2-10H,11-12H2,1H3,(H,20,22) |

InChI Key |

ZLTCTPLYFMMIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Procedure

-

Activation of Carboxylic Acid :

-

Amine Addition :

-

Workup :

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >98% |

| Characterization | : δ 7.45 (d, J=8.0 Hz, 1H, indole), 4.42 (s, 2H, CH₂), 2.51 (s, 3H, CH₃) |

Advantages and Limitations

-

Advantages : High regioselectivity, minimal side products.

-

Limitations : Requires expensive coupling agents (e.g., CDI) and anhydrous conditions.

Method 2: Nucleophilic Substitution of Chloroacetamide Intermediate

Reaction Scheme

Procedure

-

Synthesis of Chloroacetamide Intermediate :

-

Indole Alkylation :

-

Workup :

Key Data

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Purity (HPLC) | >95% |

| Characterization | : δ 169.8 (C=O), 162.3 (C-F), 136.2 (indole C2) |

Advantages and Limitations

-

Advantages : Cost-effective starting materials.

-

Limitations : Competing O-alkylation or over-alkylation of indole may occur, requiring rigorous purification.

Method 3: One-Pot Tandem Reaction

Reaction Scheme

Procedure

-

Simultaneous Activation and Coupling :

-

Workup :

Key Data

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Purity (HPLC) | >92% |

Advantages and Limitations

-

Advantages : Reduces synthetic steps.

-

Limitations : Lower yield due to intermediate instability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Amide Coupling | 68–75 | >98 | High | Excellent |

| Nucleophilic Sub. | 60–65 | >95 | Low | Moderate |

| One-Pot Tandem | 55–60 | >92 | Moderate | Poor |

Key Insights :

-

Amide coupling is optimal for high-purity applications (e.g., pharmaceuticals).

-

Nucleophilic substitution is preferred for large-scale synthesis due to lower reagent costs.

Optimization Strategies

Solvent Selection

Base Effects

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide and its analogs exhibit significant anticancer properties. The compound's structure, which includes an indole moiety, is associated with various biological activities, particularly against solid tumors.

Case Studies

- Solid Tumors : Research has shown that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides demonstrate marked antitumor activity against colon and lung cancers. For instance, a study highlighted the effectiveness of similar indole derivatives in inhibiting tumor growth in vitro and in vivo models .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. The fluorobenzyl group may enhance the binding affinity to specific targets within cancer cells, potentially leading to increased cytotoxicity.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. The presence of the indole structure is often linked to biological activities against various pathogens.

Research Findings

- In Vitro Studies : Preliminary studies have assessed the antimicrobial efficacy of related compounds against bacterial strains. These studies suggest that modifications in the chemical structure can lead to enhanced antibacterial activity, making it a candidate for further exploration as an antimicrobial agent .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes, particularly those involved in metabolic processes.

Enzyme Targets

- Tyrosinase Inhibition : Similar compounds have shown low micromolar IC50 values against tyrosinase, indicating potential for use in treating conditions like hyperpigmentation or melanoma. The structural features of this compound suggest it could exhibit similar inhibitory effects.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several indole and acetamide derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Benzyl Modifications : The 4-fluorobenzyl group is retained in [19F]FBNA and TCS 1105, suggesting its role in improving metabolic stability and blood-brain barrier penetration . In contrast, 10j () uses a 3-Cl-4-F-phenyl group, which may increase halogen bonding but reduce solubility .

- Synthetic Yields : Low yields in (6–17%) highlight challenges in synthesizing highly substituted indoles, whereas [19F]FBNA achieves 40–45% radiochemical yield via optimized alkylation steps .

Pharmacological Activity

While direct activity data for the target compound are unavailable, inferences can be drawn from analogues:

- Anticancer Potential: NFLOBA-EF24 (), which shares the 4-fluorobenzyl group, exhibits antiproliferative activity in lung adenocarcinoma cells (IC50 comparable to EF24). This suggests that fluorobenzyl-indole hybrids may disrupt cancer cell signaling pathways .

- Enzyme Inhibition : Compounds like 37 () and 5k () demonstrate that acetamide-linked indoles can inhibit COX-2 or PI3K/mTOR, depending on substituents. The target compound’s 2-methyl group may favor interactions with hydrophobic enzyme pockets .

Biological Activity

N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C_{16}H_{17}FN_{2}O and a molecular weight of approximately 284.32 g/mol. Its structure features an indole moiety and an acetamide functional group, with the fluorobenzyl group enhancing its pharmacological properties. The unique combination of these structural elements is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Similar indole derivatives have shown promise in inhibiting cancer cell proliferation, particularly against various solid tumors such as colorectal and lung cancers . A study highlighted that compounds with indole scaffolds often demonstrate cytotoxic effects on cancer cell lines, suggesting that this compound may follow suit.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of several indole derivatives revealed that this compound could potentially exhibit potent anti-proliferative activity. For instance, a related compound demonstrated IC50 values indicating effective cytotoxicity against HepG2 cells (liver cancer), with values around 10.56 ± 1.14 μM . While specific IC50 data for this compound is not yet available, the structural similarities suggest it may possess comparable efficacy.

Antimicrobial Activity

In addition to its anticancer potential, preliminary studies suggest that this compound may exhibit antimicrobial properties. Indole derivatives have been documented to possess activity against various bacterial strains, indicating a broad spectrum of potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Interaction studies have focused on its binding affinity to various targets, which is crucial for understanding how modifications to the compound's structure can influence its biological effectiveness.

Interaction Studies

Techniques such as molecular docking and binding assays are employed to elucidate the interaction mechanisms of this compound. These studies are essential for determining the pharmacodynamics and pharmacokinetics of this compound, paving the way for potential drug development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(1H-Indol-3-yl)-N-(4-fluorophenyl)acetamide | C_{16}H_{16}FN_{3}O | Different phenyl substituent |

| N-(4-sulfamoylbenzyl)-2-(phenylindol-1-yl)acetamide | C_{17}H_{19}N_{3}O_{3}S | Sulfamoyl group introduces additional functionality |

| 5-Fluoro-N-(4-fluorobenzyl)-indole | C_{15}H_{13}F_{2}N | Fluoro substitutions on the indole ring |

Q & A

Q. What are the key structural features of N-(4-fluorobenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide, and how are they confirmed experimentally?

The compound comprises an indole core substituted with a methyl group at position 2, a 4-fluorobenzyl moiety linked via an acetamide bridge. Structural confirmation employs Nuclear Magnetic Resonance (NMR) (e.g., H and C NMR for substituent identification) and X-ray crystallography for absolute configuration determination. For example, indole derivatives with fluorinated aryl groups often exhibit distinct F NMR signals (8–10 ppm), aiding in substituent tracking .

Q. What is the molecular formula and weight of this compound?

Based on structural analogs, the molecular formula is estimated as C₁₈H₁₆FN₂O , with a molecular weight of ~302.33 g/mol . Exact values require synthesis and validation via High-Resolution Mass Spectrometry (HRMS) .

Q. Which spectroscopic techniques are used to confirm the compound’s purity?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) and Thin-Layer Chromatography (TLC) (hexane:ethyl acetate systems) assess purity. Melting Point Analysis (digital apparatus) further validates crystallinity .

Q. What are common synthetic routes for this compound?

Typical routes involve:

- Acylation : Reacting 2-methylindole with chloroacetyl chloride.

- Substitution : Coupling the intermediate with 4-fluorobenzylamine under basic conditions (e.g., pyridine). Yield optimization requires inert atmospheres (N₂), temperature control (0–30°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with biological targets?

AutoDock Vina or Schrödinger Suite models binding affinities to targets like Bcl-2 or kinase domains. The fluorobenzyl group’s hydrophobicity and indole’s π-π stacking are critical. Docking scores (ΔG ≤ -8 kcal/mol) correlate with experimental IC₅₀ values in anticancer assays .

Q. What strategies resolve low yields in multi-step synthesis?

- Catalyst Optimization : Use Pd/C or peptide coupling agents (e.g., TBTU) for amidation (yield ↑ 15–20%).

- Purification : Switch from silica to reverse-phase HPLC for polar intermediates.

- Reaction Monitoring : In-situ IR tracks carbonyl intermediates (1700–1750 cm⁻¹) .

Q. How to design experiments analyzing structure-activity relationships (SAR) for substituent variations?

- Analog Synthesis : Replace 4-fluorobenzyl with 4-chloro/nitro groups to assess electronic effects.

- Biological Assays : Test cytotoxicity (MTT assay) against HeLa and MCF-7 cells. Correlate IC₅₀ with substituent Hammett constants (σ values) .

Q. What methodologies assess thermal stability and solubility?

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability.

- Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO. LogP values (~3.5) predict membrane permeability .

Q. How to address contradictions in biological activity data across studies?

- Meta-Analysis : Normalize data using Z-score transformations for IC₅₀ values.

- Orthogonal Assays : Validate apoptosis (Annexin V/PI staining) alongside cytotoxicity to confirm mechanism .

Q. How to optimize reaction conditions for introducing fluorinated substituents?

- Fluorobenzylamine Handling : Use anhydrous DMF to prevent hydrolysis.

- Coupling Agents : HATU over EDC for higher efficiency in amide bond formation.

- Temperature : Maintain ≤5°C during nucleophilic substitutions to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.